molecular formula C7H2BrCl2FO B14041794 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde

3-Bromo-5,6-dichloro-2-fluorobenzaldehyde

Cat. No.: B14041794
M. Wt: 271.89 g/mol
InChI Key: MJDJVLBWRLLWOU-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dichloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of halogenated benzaldehydes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used as an intermediate in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound, such as 3,5-dichloro-2-fluorobenzaldehyde, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dichloro-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with organoboron compounds.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 3-Bromo-5,6-dichloro-2-fluorobenzoic acid.

    Reduction: Formation of 3-Bromo-5,6-dichloro-2-fluorobenzyl alcohol.

Scientific Research Applications

3-Bromo-5,6-dichloro-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity for target proteins. In chemical reactions, the aldehyde group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 3,5-Dichloro-2-fluorobenzaldehyde

Uniqueness

3-Bromo-5,6-dichloro-2-fluorobenzaldehyde is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.

Properties

Molecular Formula

C7H2BrCl2FO

Molecular Weight

271.89 g/mol

IUPAC Name

5-bromo-2,3-dichloro-6-fluorobenzaldehyde

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1-2H

InChI Key

MJDJVLBWRLLWOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)Cl)Cl

Origin of Product

United States

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